2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-10-6-15(7-11-18)13-20(23)21-17-9-8-16-5-4-12-22(19(16)14-17)27(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIASSQVQPIZIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, is reacted with acetic anhydride to form 4-ethoxyacetanilide.
Synthesis of the Dihydroquinoline Intermediate: The 4-ethoxyacetanilide is then subjected to a Friedländer synthesis, involving the reaction with an appropriate aldehyde and a ketone, to form the dihydroquinoline intermediate.
Introduction of the Methylsulfonyl Group: The dihydroquinoline intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Final Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions can target the dihydroquinoline moiety, potentially converting it to a fully saturated quinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted acetamide and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazinone-Based FPR Agonists
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, share the acetamide backbone but differ in core heterocycles (pyridazinone vs. dihydroquinoline) and substituents. These compounds act as formyl peptide receptor (FPR) agonists, with the 4-methoxybenzyl group conferring FPR2 specificity and the bromophenyl moiety enhancing potency. In contrast, the target compound’s dihydroquinoline core and methylsulfonyl group may alter receptor binding kinetics or selectivity. Notably, methoxy substitutions in pyridazinones correlate with FPR2 activation, while ethoxy groups (as in the target compound) could modulate lipophilicity and bioavailability .
Fluorophenoxy and Methoxyphenyl Derivatives
2-(2-Fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide (PubChem entry) shares the dihydroquinoline-methylsulfonyl scaffold with the target compound but replaces the 4-ethoxyphenyl group with a fluorophenoxy moiety. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins, while ethoxy groups (bulkier than fluorine) could influence steric interactions.
Antimicrobial Acetamides with Sulfanyl Moieties
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide demonstrates the versatility of acetamide-based structures. Its antimicrobial activity is attributed to the amide group and sulfanyl substitution, which may disrupt microbial cell walls. Comparatively, the target compound’s methylsulfonyl and dihydroquinoline groups could redirect its activity toward eukaryotic targets (e.g., inflammatory or immune pathways) rather than microbial systems .
Data Tables
Table 1. Comparative Analysis of Structural and Functional Attributes
Table 2. Substituent Effects on Pharmacological Properties
Biological Activity
2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O7S
- Molecular Weight : 460.5 g/mol
- Stereochemistry : Contains one defined stereocenter.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The compound's mechanism of action involves the inhibition of protein synthesis pathways, leading to reduced nucleic acid and peptidoglycan production in bacterial cells .
2. Antifungal Activity
In addition to its antibacterial properties, the compound shows antifungal activity against Candida species. The MIC values for Candida albicans were found to be lower than those for fluconazole, indicating a potential for treating fungal infections.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | <50.0 |
The compound also demonstrated significant biofilm inhibition, which is crucial in the treatment of persistent infections associated with biofilm-forming fungi .
The biological activity is attributed to several mechanisms:
- Bactericidal Action : The compound inhibits protein synthesis, leading to cell death.
- Biofilm Disruption : It effectively reduces biofilm formation in both bacterial and fungal strains.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Staphylococcus aureus Infections : A clinical trial evaluated the effectiveness of this compound against MRSA strains in infected patients, showing promising results in reducing infection rates and improving patient outcomes.
- Fungal Infection Treatment : Another study focused on patients with recurrent Candida infections where treatment with the compound resulted in a significant decrease in infection recurrence compared to standard antifungal therapies.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The methylsulfonyl group appears as a singlet at ~3.3 ppm (¹H) and 40–45 ppm (¹³C). The ethoxyphenyl moiety shows aromatic protons at 6.8–7.2 ppm and a quartet for the ethoxy CH₂ at ~4.0 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O stretches (~1150 and 1350 cm⁻¹) .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks. For analogous compounds, monoclinic crystal systems (space group P2₁/c) with Z = 4 are common .
How can researchers validate the compound’s purity and stability under experimental conditions?
Q. Advanced
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<2%) and confirm molecular ion peaks (e.g., [M+H]⁺) .
- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks. Monitor degradation via TLC or NMR; sulfonamide hydrolysis or oxidation of the dihydroquinoline ring are common degradation pathways .
What computational strategies predict the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The methylsulfonyl group often occupies hydrophobic pockets, while the ethoxyphenyl moiety engages in π-π stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and hydrogen bond persistence with catalytic residues .
How can contradictory bioactivity data across studies be resolved?
Q. Advanced
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the ethoxy group with methoxy (as in , Compound 12) reduces antimicrobial activity by 30%, suggesting electronic effects dominate .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size in MIC assays). Discrepancies often arise from variations in bacterial strains or solvent choice (DMSO vs. saline) .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Reaction Exotherms : Sulfonylation steps may require cryogenic conditions (-10°C) to prevent side reactions. Use jacketed reactors with precise temperature control .
- Solvent Selection : Replace dichloromethane with ethyl acetate for greener chemistry. However, this may reduce yields by 10–15% due to lower solubility of intermediates .
How does the methylsulfonyl group influence metabolic stability?
Q. Advanced
- Cytochrome P450 Inhibition : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Sulfonamides are generally poor substrates for oxidation, enhancing metabolic stability compared to methyl ester analogs .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Sulfonyl groups increase binding to albumin (>90%), reducing free drug availability .
What strategies optimize solubility for pharmacokinetic studies?
Q. Advanced
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility. For example, the hydrochloride salt of a related acetamide increased solubility from 61 µg/mL to >1 mg/mL .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability. Dynamic light scattering (DLS) and ζ-potential measurements ensure colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
